Isoamyl angelate

GC-MS identification Kováts retention index essential oil analysis

Isoamyl angelate (isopentyl (Z)-2-methyl-2-butenoate, CAS 10482-55-0) is an unsaturated branched-chain ester belonging to the angelate class, characterized by a (Z)-configuration at the α,β-double bond of the angelic acid moiety. It possesses a floral, fruity, chamomile-like odor profile and is a naturally occurring constituent of Roman chamomile (Chamaemelum nobile) essential oil.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 10482-55-0
Cat. No. B085175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl angelate
CAS10482-55-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCCC(C)C
InChIInChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5-
InChIKeyZARFDQHJMNVNLE-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Angelate (CAS 10482-55-0): A (Z)-Angelic Acid Ester for Roman Chamomile Reconstitution and Floral-Fruity Fragrance Formulation


Isoamyl angelate (isopentyl (Z)-2-methyl-2-butenoate, CAS 10482-55-0) is an unsaturated branched-chain ester belonging to the angelate class, characterized by a (Z)-configuration at the α,β-double bond of the angelic acid moiety. It possesses a floral, fruity, chamomile-like odor profile [1] and is a naturally occurring constituent of Roman chamomile (Chamaemelum nobile) essential oil [2]. With a molecular formula of C₁₀H₁₈O₂, molecular weight of 170.25 g/mol, boiling point of 201 °C, density of 0.89 g/mL, and an estimated logP of approximately 3.0, this compound is commercially available at purities exceeding 99% (GC) . Its primary industrial relevance lies in fragrance reconstitution of Roman chamomile oil and as a floral-herbaceous note in fine perfumery.

Why Isoamyl Angelate Cannot Be Indiscriminately Substituted with Other Angelate or Tiglate Esters


Although several angelate and tiglate esters share the same α,β-unsaturated acid core, their chromatographic, spectroscopic, physicochemical, and regulatory profiles diverge substantially. Isoamyl angelate (C10, branched isoamyl chain, Z-configuration) differs from isobutyl angelate (C9, shorter chain) in Kováts retention index by approximately 98 units on the same ZB-1 column [1], making misidentification a tangible risk in GC-MS-based quality control. The geometric isomer isoamyl tiglate (E-configuration) exhibits distinct IR absorption patterns and a Kováts RI shift of approximately +40 units, yet possesses a different odor character (herbal, wine-like, angelica) . Furthermore, regulatory clearance is not uniform across this class: isobutyl angelate holds FEMA GRAS status (FEMA 2180, JECFA 1213), whereas isoamyl angelate lacks equivalent food-flavor clearance [2]. These differences mean that substituting one angelate ester for another without verification can compromise analytical identification, sensory fidelity, and regulatory compliance.

Quantitative Differentiation Evidence: Isoamyl Angelate vs. Closest Structural Analogs


Kováts Retention Index: Isoamyl Angelate (RI 1128) vs. Isobutyl Angelate (RI 1030) vs. 2-Methylbutyl Angelate (RI 1134) on ZB-1 Column

On a ZB-1 non-polar capillary column (Phenomenex, UK), isoamyl angelate elutes with a Kováts retention index (RI) of 1128, while its closest in-class structural analog isobutyl angelate (one fewer methylene unit) elutes at RI 1030 — a difference of 98 RI units. The isomeric 2-methylbutyl angelate (same molecular formula C₁₀H₁₈O₂ but different alkyl branching) elutes at RI 1134, only 6 units higher [1][2][3]. For the E-isomer isoamyl tiglate on CP-Sil-5CB, the RI is 1168 [4]. These RI differences are sufficient for unambiguous identification in complex essential oil matrices when using the same or normalized column systems, as demonstrated in the comprehensive characterization of Cape chamomile oil [1].

GC-MS identification Kováts retention index essential oil analysis angelate ester differentiation

Vapor-Phase IR Spectroscopic Differentiation: Angelate (Z) vs. Tiglate (E) Stereoisomers

The unambiguous discrimination between angelate (Z) and tiglate (E) esters — which share identical molecular formulae and similar mass spectra — relies on vapor-phase IR spectroscopy. Angelate esters exhibit two characteristic absorption bands at approximately 1232 cm⁻¹ (lower intensity) and 1156 cm⁻¹, whereas tiglate esters display corresponding bands at 1258 cm⁻¹ and 1140 cm⁻¹ with an inverted intensity ratio (the higher-wavenumber band is more intense for tiglates) [1]. While this is a class-level spectroscopic signature rather than a compound-specific measurement, it directly applies to isoamyl angelate (Z) versus isoamyl tiglate (E), providing a robust orthogonal method for verifying stereochemical integrity when the (E)-isomer contamination must be excluded for sensory or regulatory reasons.

stereochemical purity IR spectroscopy angelate-tiglate discrimination quality assurance

Physicochemical Property Divergence: Boiling Point, Density, LogP, and Molecular Weight Across Angelate Ester Comparators

Isoamyl angelate exhibits a boiling point of 201 °C, density of 0.89 g/mL at 20–25 °C, logP of approximately 3.0 (XLogP3), and molecular weight of 170.25 g/mol . In contrast, isobutyl angelate (CAS 7779-81-9) has a substantially lower boiling point of 176–177 °C, density of 0.877 g/mL, logP of approximately 2.5–2.9, and molecular weight of 156.22 g/mol . Isoamyl tiglate (CAS 41519-18-0) has a slightly higher boiling point of 204–205 °C and density of 0.897 g/mL . The ~24–25 °C boiling point elevation of isoamyl angelate over isobutyl angelate, combined with its ~8.9% higher molecular weight, translates to measurably lower volatility (estimated vapor pressure ~0.206 mmHg at 25 °C ) and higher lipophilicity, which directly affect evaporation profiles in fragrance formulations and solvent partitioning behavior.

physicochemical properties formulation compatibility volatility lipophilicity

Natural Occurrence in Roman Chamomile Essential Oil: Quantitative Composition Range vs. Isobutyl Angelate and 2-Methylbutyl Angelate

In a comprehensive 2022 study of Roman chamomile (Chamaemelum nobile L.) hydrodistilled essential oil across six vegetation phases, isoamyl angelate was quantified at 5.57–9.02% of total EO composition, compared with isobutyl angelate at 4.84–6.79% and 2-methylbutyl angelate at 3.11–6.32% [1]. The larger angelate ester 3-methylpentyl angelate dominated at 20.11–27.56% [1]. Commercial chamomile oil preparations exhibit even wider ranges, with some sources reporting isoamyl angelate at 10–22% and isobutyl angelate at 30–38% , reflecting significant variation driven by chemotype, harvest timing, and distillation parameters. This compositional variability underscores that isoamyl angelate is neither the most abundant nor the least abundant angelate in natural chamomile oil but occupies a specific mid-tier compositional niche that contributes disproportionately to the characteristic chamomile odor bouquet.

Roman chamomile essential oil composition natural abundance biorefining

Regulatory Status Divergence: FEMA GRAS Clearance for Isobutyl Angelate vs. Absence for Isoamyl Angelate

Isobutyl angelate (CAS 7779-81-9) is explicitly listed in the FDA Substances Added to Food inventory (EAFUS) under FEMA No. 2180, with JECFA No. 1213, and is evaluated as safe at current intake levels when used as a flavoring agent [1][2]. The JECFA specification requires a minimum purity of 95% [2]. In contrast, isoamyl angelate (CAS 10482-55-0) does not appear in the EAFUS database with a FEMA number, nor does it have a JECFA flavor evaluation entry identified in the same regulatory databases [3]. While isoamyl angelate is registered under EU REACH (EINECS 233-985-2) [3] and is used in fragrance applications under IFRA guidelines, its lack of equivalent food-flavor clearance means it cannot be substituted for isobutyl angelate in food-grade flavor formulations without a separate regulatory assessment.

regulatory compliance FEMA GRAS food flavor procurement risk

Biological Activity: Dopamine-Mediated Mouse Ambulation Promotion — Isoamyl Angelate and Isobutyl Angelate as Co-Active Constituents

Umezu et al. (2017) identified both isoamyl angelate and isobutyl angelate, together with 2-methylbutyl isobutyrate, as the major active constituents responsible for the ambulation-promoting (psychostimulant-like) effect of Roman chamomile essential oil (CHA) in mice [1]. The ambulatory effects of these compounds were significantly attenuated by the dopamine antagonists chlorpromazine and haloperidol, implicating dopaminergic neurotransmission in their mechanism of action [1]. The study further demonstrated that the mental effects of CHA differ substantially from those of other Roman chamomile preparations due to compositional differences in these active constituents [1]. However, the published abstract and accessible data do not provide a head-to-head dose-response comparison quantifying the relative potency of isoamyl angelate versus isobutyl angelate in the ambulation assay; both are reported as significantly active constituents without a ranked efficacy comparison.

psychostimulant-like activity mouse ambulation assay Roman chamomile dopamine involvement

Optimal Procurement and Application Scenarios for Isoamyl Angelate (CAS 10482-55-0)


Reconstitution of Authentic Roman Chamomile Essential Oil for Fragrance Compounding

When formulating a synthetic Roman chamomile oil reconstitution, isoamyl angelate must be included at 5.57–9.02% (or higher, per commercial specifications) to match the natural EO composition profile [1]. Its Kováts RI of 1128 on ZB-1 columns provides a verifiable QC checkpoint against co-eluting angelate esters during GC-MS batch release testing [2]. The compound's floral, fruity, chamomile odor character [3] fills a specific olfactory space that shorter-chain (isobutyl angelate, RI 1030, green-spicy odor) or E-isomer analogs (isoamyl tiglate, RI 1168, herbal-winey odor) cannot replicate, making direct substitution sensorially detectable.

Fragrance Formulation Requiring IFRA-Compliant Middle-Note Persistence

For fine fragrance applications operating under IFRA standards (maximum recommended use level up to 3% in fragrance concentrate) [1], isoamyl angelate's boiling point of 201 °C and estimated vapor pressure of ~0.206 mmHg at 25 °C [2] position it as a middle-note material with moderate tenacity. Compared with the more volatile isobutyl angelate (BP 176–177 °C), isoamyl angelate provides prolonged olfactory presence on the blotter, which is advantageous when designing a fragrance pyramid that requires the chamomile-floral heart to persist beyond the top-note evaporation window.

Stereochemically Defined Research-Grade Procurement for Neuropharmacology Studies

In research settings investigating the dopamine-mediated behavioral effects of chamomile constituents, isoamyl angelate must be procured with verified (Z)-stereochemical purity (>99% GC) [1] to exclude confounding effects from the (E)-isomer (isoamyl tiglate). The orthogonal confirmation of Z-configuration can be achieved via vapor-phase IR spectroscopy, where the characteristic angelate band pattern (1232 cm⁻¹ lower intensity / 1156 cm⁻¹) distinguishes it from tiglate contaminants [2]. Although both isoamyl angelate and isobutyl angelate were identified as active ambulation-promoting constituents [3], researchers should note the absence of published comparative dose-response data and design experiments accordingly rather than assuming equipotency.

Flavor vs. Fragrance Regulatory Boundary: Procurement Decision Tree

Procurement teams must distinguish between fragrance-grade and food-flavor-grade use cases. For fragrance and cosmetic applications, isoamyl angelate is REACH-registered (EINECS 233-985-2) [1] and IFRA-compliant [2]. However, for food flavor formulations, the absence of a FEMA GRAS listing for isoamyl angelate means that isobutyl angelate (FEMA 2180, JECFA 1213) [3] is the regulatory-compliant choice. When the specific chamomile-floral odor note of isoamyl angelate is required in a food application, a separate regulatory assessment or self-affirmed GRAS determination would be necessary before procurement for food use.

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